N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine
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Overview
Description
N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C6H10N6O and a molecular weight of 182.183 g/mol It is known for its unique structure, which includes a pyrimidine ring substituted with nitroso and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine typically involves the reaction of appropriate pyrimidine derivatives with nitrosating agents under controlled conditions. One common method involves the use of dimethylamine and nitrosating agents such as sodium nitrite in acidic conditions to introduce the nitroso group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N4-(4-bromophenyl)-N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine
- N4-(4-methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine
- N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine
Uniqueness
N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and nitroso groups on the pyrimidine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
19791-41-4 |
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Molecular Formula |
C6H10N6O |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C6H10N6O/c1-12(2)6-9-4(7)3(11-13)5(8)10-6/h1-2H3,(H4,7,8,9,10) |
InChI Key |
XLOFRICNVUHKOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)N)N=O)N |
Origin of Product |
United States |
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